

Ald-CH₂-PEG₃-CH₂-Boc molecular weight and formula

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Compound of Interest

Compound Name: Ald-CH₂-PEG₃-CH₂-Boc

Cat. No.: B605283

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In-Depth Technical Guide: Ald-CH₂-PEG₃-CH₂-Boc

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the chemical properties of **Ald-CH₂-PEG₃-CH₂-Boc**, a bifunctional linker commonly utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are an emerging therapeutic modality designed to hijack the cell's natural protein degradation machinery to eliminate disease-causing proteins. The linker component of a PROTAC is a critical determinant of its efficacy, influencing the spatial orientation of the two ligands and the overall physicochemical properties of the molecule.

Ald-CH₂-PEG₃-CH₂-Boc is a polyethylene glycol (PEG)-based linker that incorporates an aldehyde (Ald) functional group and a Boc-protected amine. This heterobifunctional nature allows for the sequential and controlled conjugation of different molecular entities. The PEG component enhances solubility and can improve the pharmacokinetic profile of the resulting PROTAC.

Core Molecular Data

The fundamental chemical properties of **Ald-CH₂-PEG₃-CH₂-Boc** are summarized in the table below.

Property	Value
Molecular Formula	C14H26O7[1]
Molecular Weight	306.35 g/mol [1][2]
CAS Number	2100306-54-3[1]

Experimental Protocols

The aldehyde functional group of **Ald-CH2-PEG3-CH2-Boc** can be used for conjugation to amine-containing molecules via reductive amination. The Boc-protected amine can be deprotected under acidic conditions to reveal a primary amine, which can then be coupled to a carboxylic acid-containing molecule using standard peptide coupling reagents.

General Protocol for Reductive Amination:

- Dissolve **Ald-CH2-PEG3-CH2-Boc** and the amine-containing molecule in a suitable solvent (e.g., dichloromethane or dimethylformamide).
- Add a reducing agent, such as sodium triacetoxyborohydride, to the reaction mixture.
- Stir the reaction at room temperature until completion, monitoring by an appropriate analytical technique (e.g., LC-MS).
- Upon completion, quench the reaction and purify the product using standard chromatographic methods.

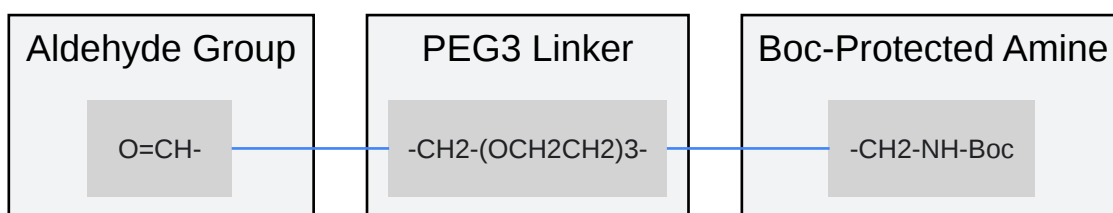
General Protocol for Boc Deprotection:

- Dissolve the Boc-protected compound in a suitable solvent (e.g., dichloromethane).
- Add an acid, such as trifluoroacetic acid, to the solution.
- Stir the reaction at room temperature until the deprotection is complete, as monitored by TLC or LC-MS.

- Remove the excess acid and solvent under reduced pressure to yield the deprotected amine.

Molecular Structure and Logical Relationships

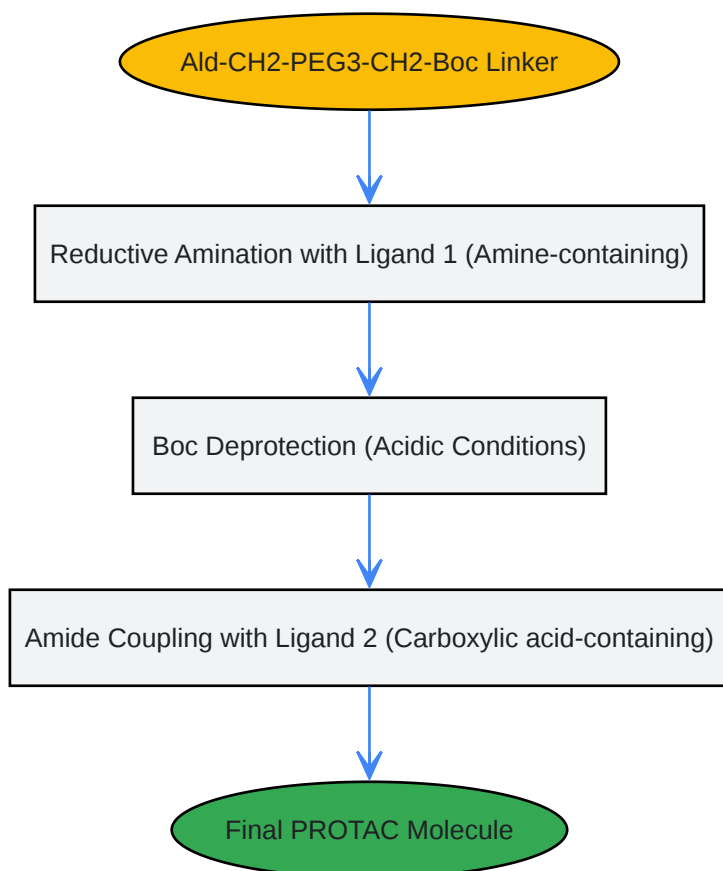
The structure of **Ald-CH₂-PEG3-CH₂-Boc** is key to its function as a linker. The following diagram illustrates the distinct functional components of the molecule and their relationship.



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Caption: Functional components of the **Ald-CH₂-PEG3-CH₂-Boc** linker.

The experimental workflow for utilizing this linker in PROTAC synthesis typically follows a logical progression, as depicted in the diagram below.



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Caption: Synthetic workflow for PROTAC synthesis using the linker.

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References

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